3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrolysis of 1,3-dioxolanes under acidic conditions, followed by cyclization with hydrazine monohydrate . The reaction conditions are usually mild and neutral, ensuring high yields and compliance with green chemistry protocols .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods focus on achieving high purity and yield while minimizing environmental impact. The use of homogeneous catalysts and aqueous media is common in industrial settings to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine monohydrate, hydrogen peroxide, sodium borohydride, and various halogens. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . Additionally, it may modulate the activity of AMPA receptors, which are involved in synaptic transmission in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as chlorothiazide and hydrochlorothiazide, which are well-known diuretic and antihypertensive agents .
Uniqueness
What sets 3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide apart is its unique combination of functional groups, which confer a distinct set of pharmacological activities. The presence of both bromine and chlorine atoms, along with the hydroxyl group, enhances its reactivity and potential as a versatile pharmacophore .
Properties
Molecular Formula |
C7H4BrClN2O3S |
---|---|
Molecular Weight |
311.54 g/mol |
IUPAC Name |
3-bromo-7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-5-ol |
InChI |
InChI=1S/C7H4BrClN2O3S/c8-7-10-6-4(12)1-3(9)2-5(6)15(13,14)11-7/h1-2,12H,(H,10,11) |
InChI Key |
NLSCOLXLJLZEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)NC(=NS2(=O)=O)Br)Cl |
Origin of Product |
United States |
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